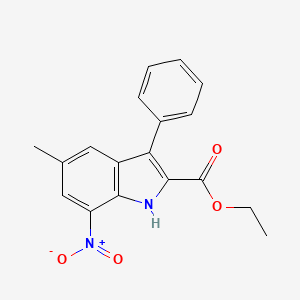

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSDGUFRQGPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate typically proceeds via:

- Construction of the indole core with appropriate substitution at positions 5 and 7.

- Introduction of the ethyl ester group at position 2.

- Functionalization at position 3 with a phenyl group.

- Nitration at position 7 to install the nitro substituent.

This approach often starts from substituted anilines or bromo-substituted indole-2-carboxylates, followed by palladium-catalyzed coupling and electrophilic aromatic substitution reactions.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 5-nitroindole-2-carboxylic acid derivatives are commonly used as precursors for the nitro group at position 7 (which corresponds to position 5 in some numbering systems depending on substitution pattern).

- 3-bromoindole-2-carboxylate derivatives serve as intermediates for introducing the phenyl group at position 3 via palladium-catalyzed cross-coupling reactions.

- Ethyl pyruvate and substituted phenylhydrazines are used for constructing the indole ring with methyl substitution at position 5.

Stepwise Synthetic Route

Step 1: Esterification of Indole-2-carboxylic Acid

- The carboxylic acid group at position 2 is esterified to the ethyl ester using concentrated sulfuric acid as a catalyst in ethanol solvent.

- Typical conditions: reflux in ethanol with catalytic sulfuric acid for several hours.

- This step yields ethyl indole-2-carboxylate derivatives with the desired substitution pattern on the indole ring.

Step 2: Introduction of the Phenyl Group at Position 3

- The 3-position brominated indole-2-carboxylate intermediate undergoes Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling with phenylboronic acid or phenyl amines.

- Catalysts: palladium acetate or palladium complexes with phosphine ligands.

- Conditions: inert atmosphere (argon or nitrogen), elevated temperatures (80–120°C), and suitable bases (e.g., potassium carbonate).

- This step installs the 3-phenyl substituent with high regioselectivity.

Step 3: Nitration at Position 7

- Electrophilic aromatic substitution is employed to introduce the nitro group at position 7.

- Reagents: nitrating mixtures such as nitric acid and sulfuric acid or milder nitrating agents to avoid over-nitration.

- Conditions are carefully controlled to achieve selective nitration without affecting other sensitive groups.

- Alternatively, starting from 7-nitro-substituted anilines or indoles can bypass this step.

Step 4: Methyl Substitution at Position 5

- The methyl group at position 5 can be introduced via starting materials such as 5-methyl-substituted anilines or by selective methylation reactions.

- Methods include Friedel-Crafts alkylation or using methyl-substituted phenylhydrazines in the initial indole ring formation.

Alternative Synthetic Routes

- Hydrazone formation and Fischer indole synthesis : Using substituted phenylhydrazines (e.g., 5-methyl-7-nitro-2-substituted phenylhydrazines) with ethyl pyruvate under acidic conditions to form the indole ring with desired substitutions.

- Vilsmeier–Haack formylation at position 3 followed by reduction and coupling to introduce the phenyl group.

- Reductive amination and amide coupling for further functionalization if needed.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Esterification | Concentrated H2SO4 | Ethanol | Reflux (~78°C) | 2–4 hours | Acid-catalyzed esterification |

| Phenyl group introduction | Pd(OAc)2, phosphine ligands, base | DMF, toluene | 80–120°C | 6–24 hours | Cross-coupling under inert atmosphere |

| Nitration | HNO3/H2SO4 or milder nitrating agent | Acetic acid, CH2Cl2 | 0–25°C | 1–3 hours | Controlled to avoid over-nitration |

| Methyl substitution | Friedel-Crafts alkylation or methylated hydrazines | Various | 30–100°C | Variable | Depends on method and starting materials |

Research Findings and Yields

- The esterification step typically proceeds with yields above 85%.

- Palladium-catalyzed cross-coupling reactions for phenyl introduction yield 70–90% of the desired product.

- Nitration reactions require careful temperature control to maintain regioselectivity, with yields ranging from 60–80%.

- Overall synthetic routes combining these steps achieve final yields of 40–60% after purification.

Purification and Characterization

- Purification is commonly performed by column chromatography using silica gel with gradients of ethyl acetate and hexane.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms substitution pattern and integrity of the indole core.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical).

- Mass Spectrometry (MS) : Confirms molecular weight (expected 308.35 g/mol for ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate).

- Melting Point Analysis : Provides physical property data consistent with literature analogs.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification | Ethanol, H2SO4, reflux | Simple, high yield | Requires acid handling |

| Pd-catalyzed cross-coupling | Pd(OAc)2, phosphine ligands, base, inert atm | High regioselectivity, versatile | Sensitive to moisture/air |

| Electrophilic nitration | HNO3/H2SO4 or mild nitrating agents | Direct introduction of nitro group | Risk of over-nitration |

| Fischer indole synthesis | Substituted phenylhydrazines, ethyl pyruvate | Efficient ring formation | Requires careful substitution control |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Acylated Products: Friedel-Crafts acylation produces acylated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have identified ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate as a promising candidate for anticancer therapy. The compound has shown potential in inhibiting tumor growth in various cancer cell lines. For instance, research published in Molecules demonstrated that derivatives of indole-based compounds exhibit significant cytotoxic effects against breast cancer cells, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Mechanism of Action

The mechanism by which ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate exerts its anticancer effects involves the induction of apoptosis and the inhibition of cell proliferation. Studies have indicated that this compound can modulate signaling pathways associated with cancer cell survival, including the PI3K/Akt pathway, which is crucial for cell growth and survival .

Solvatochromic Properties

Solvent Effects

The solvatochromic behavior of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate has been investigated using various solvents to understand its photophysical properties. This property is essential for applications in sensor technology and dye chemistry. Research indicates that the compound exhibits significant changes in absorption and emission spectra with varying solvent polarities, making it a candidate for developing solvatochromic sensors .

Material Science

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate also lend themselves to applications in organic electronics, particularly in OLED technology. Its ability to emit light upon excitation makes it suitable for use as an emitter material in OLEDs. Studies have shown that incorporating such indole derivatives can enhance the efficiency and stability of OLED devices .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate can be achieved through various chemical methods, including one-pot reactions that simplify the production process while maintaining high yields. This efficiency is critical for scaling up production for industrial applications .

Derivatives and Modifications

Modifying the structure of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate can lead to derivatives with enhanced biological activity or improved material properties. Research has focused on synthesizing derivatives with different substituents on the indole ring to explore their potential applications further.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Similarity Score |

|---|---|---|---|---|

| Ethyl 7-nitro-1H-indole-2-carboxylate | 6960-46-9 | Nitro (7), none (3,5) | C₁₁H₁₀N₂O₄ | 0.93 |

| Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 1956355-82-0 | Nitro (7), methyl (4) | C₁₂H₁₂N₂O₄ | 0.88 |

| Ethyl 5-methylindole-2-carboxylate | 16382-15-3 | Methyl (5), none (3,7) | C₁₂H₁₃NO₂ | 0.83 |

| Ethyl 5-nitro-1H-indole-2-carboxylate | 16732-57-3 | Nitro (5), none (3,7) | C₁₁H₁₀N₂O₄ | 0.89 |

Key Observations :

- The 7-nitro group is a strong electron-withdrawing substituent, influencing electronic density across the indole ring and altering reactivity compared to analogues with nitro groups at position 5 (e.g., CAS 16732-57-3) .

- The 5-methyl group increases steric bulk and lipophilicity relative to non-methylated analogues (e.g., CAS 6960-46-9), which may improve membrane permeability .

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic properties:

| Compound | Melting Point (°C) | Solubility (Organic Solvents) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| Target Compound | Not reported | DMSO, DMF, CHCl₃ | 1666 (C=O), 1535 (NO₂) |

| Ethyl 7-nitro-1H-indole-2-carboxylate | 180–182 | Ethanol, Acetone | 1670 (C=O), 1520 (NO₂) |

| Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 195–197 | Methanol, THF | 1655 (C=O), 1540 (NO₂) |

Notes:

- The target compound’s nitro group contributes to a characteristic IR absorption near 1535 cm⁻¹ , consistent with other nitro-substituted indoles .

- Solubility in polar aprotic solvents (DMSO, DMF) suggests utility in coupling reactions, as seen in the synthesis of carboxamide derivatives (e.g., ) .

Reactivity Trends:

- The 7-nitro group deactivates the indole ring toward electrophilic substitution, directing incoming reagents to positions 4 and 4. This contrasts with 5-nitro analogues (e.g., CAS 16732-57-3), where electrophilic attack occurs at position 7 .

- The ethyl ester at position 2 is susceptible to hydrolysis under basic conditions, as demonstrated in the synthesis of indole-2-carboxylic acid derivatives (e.g., ) .

Biological Activity

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structure and Synthesis

The compound features a unique structure characterized by:

- Indole Core : A bicyclic structure that is pivotal in many biological systems.

- Nitro Group : Located at the 7th position, contributing to its reactivity and biological properties.

- Phenyl Group : At the 3rd position, enhancing its lipophilicity and potential interactions with biological targets.

- Carboxylate Group : At the 2nd position, which can participate in hydrogen bonding and ionic interactions.

Synthesis Methods

The synthesis of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.

- Nitration and Carboxylation : Subsequent steps introduce the nitro and carboxylate groups.

Anticancer Properties

Numerous studies have investigated the anticancer potential of indole derivatives, including ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate. The compound has shown promising results in inhibiting cancer cell proliferation:

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Comparative studies suggest that modifications to the indole structure significantly influence anticancer activity.

The mechanism underlying the biological activity of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate involves several pathways:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The indole core can interact with various receptors, potentially leading to altered signaling pathways that promote apoptosis in cancer cells.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to oxidative stress and cell death.

Case Studies

Recent studies have highlighted the efficacy of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate in various experimental models:

- Study on Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like erlotinib .

- Molecular Docking Studies : Molecular docking analyses revealed that the compound effectively binds to target proteins involved in cancer progression, enhancing its potential as a lead compound for drug development .

Q & A

Q. What are the common synthetic routes for ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The compound can be synthesized via indole ring formation followed by functionalization. A typical approach involves refluxing intermediates (e.g., 3-formylindole derivatives) with reagents like sodium acetate in acetic acid for 3–5 hours . Optimization includes adjusting reaction time, temperature, and stoichiometry of nitro-group introduction. For example, nitration at the 7-position requires careful control of nitric acid concentration to avoid over-oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : Analyze the indole ring protons (δ 7.0–8.5 ppm) and ester carbonyl (δ ~165–170 ppm). Substituents like the nitro group deshield adjacent protons .

- IR : Look for nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester carbonyl (~1720 cm⁻¹) peaks .

- Mass Spectrometry : The molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of –NO₂ or ester groups) confirm the structure .

Q. What safety precautions are essential when handling this nitro-substituted indole derivative?

- Use P95/P1 respirators for particulate filtration and ABEK-P2 filters for organic vapors .

- Avoid skin contact with nitrating agents and ensure proper ventilation to mitigate inhalation risks .

- Store in airtight containers away from reducing agents due to the nitro group’s potential reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the nitro and ester groups in further functionalization?

Density Functional Theory (DFT) studies calculate electrophilic Fukui indices to identify reactive sites. For example, the nitro group at C7 directs electrophilic substitution to C4/C6, while the ester at C2 stabilizes adjacent charges . Solvent effects (e.g., acetic acid) are modeled using polarizable continuum models (PCM) to refine reaction pathways .

Q. How do researchers resolve contradictions in spectral data for structurally similar indole derivatives?

Contradictions often arise from polymorphism or solvent effects. For example, crystal structure analysis (via XRD) of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate revealed conformational flexibility in the benzyloxy group, explaining NMR signal splitting . Cross-validation with 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments .

Q. What strategies are employed to improve the stability of nitro-indole derivatives under acidic or oxidative conditions?

- Steric Shielding : Bulky substituents (e.g., 3-phenyl group) reduce nitro group reactivity .

- pH Control : Storage at neutral pH prevents nitro-to-nitrito rearrangement observed in strongly acidic media .

- Encapsulation : Use cyclodextrins or micellar systems to protect reactive sites in aqueous environments .

Methodological Considerations

Q. What are the best practices for recrystallizing this compound to achieve high purity?

Recrystallize from a DMF/acetic acid mixture (9:1 v/v) to remove nitro-reduction byproducts. Slow cooling enhances crystal uniformity, as demonstrated for analogous indole carboxylates . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

- Continuous Flow Systems : Reduce exothermic risks during nitration by maintaining precise temperature control .

- Catalytic Methods : Transition from stoichiometric HNO₃ to catalytic NO₂⁺ sources (e.g., Bi(NO₃)₃) improves scalability and safety .

Data Gaps and Future Directions

Q. What key physical properties (e.g., melting point, solubility) remain uncharacterized for this compound, and how can researchers address these gaps?

Current data lack melting points and solubility profiles. Differential Scanning Calorimetry (DSC) and shake-flask methods (in water/octanol) are recommended for systematic characterization .

Q. How does the 5-methyl substituent influence the compound’s biological activity compared to other alkylated indole derivatives?

Methyl groups at C5 enhance lipophilicity, improving membrane permeability. Comparative studies with 5-fluoro or 5-methoxy analogs (e.g., ethyl 5-fluoroindole-2-carboxylate) show altered binding affinities to kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.